Dibenzofuran, 3-bromo-2,7,8-trichloro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

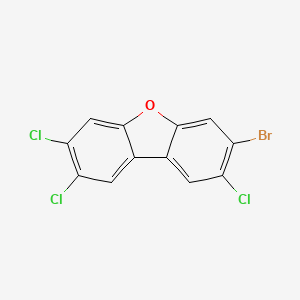

Dibenzofuran, 3-bromo-2,7,8-trichloro- is a useful research compound. Its molecular formula is C12H4BrCl3O and its molecular weight is 350.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dibenzofuran, 3-bromo-2,7,8-trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran, 3-bromo-2,7,8-trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dibenzofuran, 3-bromo-2,7,8-trichloro- is a compound that has garnered attention due to its potential biological activity and toxicological implications. This article reviews the biological properties of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Dibenzofuran, 3-bromo-2,7,8-trichloro- is a polyhalogenated aromatic compound. Its structure consists of a dibenzofuran core with bromine and chlorine substituents at specific positions. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

- Aryl Hydrocarbon Receptor (AhR) Activation :

- Toxicological Effects :

- Oxidative Stress Induction :

Toxicity Profiles

The toxicity of dibenzofuran derivatives has been documented in various studies:

- Carcinogenic Potential : Research indicates that dibenzofurans can cause tumors in laboratory animals. For example, a study involving female rats exposed to a mixture including dibenzofurans showed significant incidences of liver and lung cancers .

- Endocrine Disruption : Compounds like dibenzofuran have been implicated in disrupting endocrine functions, potentially leading to reproductive and developmental issues .

Case Study 1: Toxicity in Animal Models

A comprehensive study examined the effects of a mixture containing dibenzofurans on Sprague-Dawley rats. The results demonstrated:

- Increased incidence of liver tumors.

- Histopathological changes such as hypertrophy and hyperplasia in various organs.

- Altered serum hormone levels indicative of endocrine disruption .

Case Study 2: Environmental Impact

Research into the environmental persistence of dibenzofurans revealed their accumulation in food chains, posing risks to wildlife and humans. The potential for bioaccumulation was highlighted by studies showing elevated levels in aquatic organisms exposed to contaminated environments .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| AhR Activation | Binds to AhR, influencing gene expression |

| Carcinogenicity | Induces tumors in animal models |

| Endocrine Disruption | Alters hormone levels; impacts reproductive health |

| Oxidative Stress | Increases ROS production leading to cellular damage |

科学的研究の応用

Toxicological Research

Dibenzofuran derivatives, particularly halogenated forms like 3-bromo-2,7,8-trichloro-, are studied for their toxicological effects. Research indicates that these compounds can exhibit significant toxicity and carcinogenic potential similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known environmental contaminant. Studies have shown that mixed halogenated dibenzofurans can cause adverse health effects in test animals, including cancer and organ damage .

Case Study: Toxicity Assessment

A study investigating the effects of various halogenated dibenzofurans on laboratory rats demonstrated that exposure led to liver and lung cancers. The research focused on the dose-response relationship and identified critical thresholds for toxicity .

Environmental Monitoring

Dibenzofuran compounds are often analyzed in environmental samples due to their persistence and potential to bioaccumulate. They are inadvertently produced during combustion processes and industrial activities involving chlorinated compounds. Monitoring these substances is crucial for assessing environmental health risks .

Data Table: Environmental Occurrence

| Compound Name | Source of Production | Environmental Impact |

|---|---|---|

| Dibenzofuran, 3-bromo-2,7,8-trichloro- | Incineration of chlorinated materials | Bioaccumulation in aquatic life |

| Mixed halogenated dibenzofurans | Industrial processes | Toxicity to wildlife |

Organic Synthesis

In organic chemistry, dibenzofuran derivatives serve as intermediates in the synthesis of various chemical compounds. The bromine and chlorine substituents enhance the reactivity of these compounds, making them useful in creating more complex molecules .

Synthesis Applications

- Pharmaceuticals : Halogenated dibenzofurans are explored as potential pharmaceutical agents due to their biological activity.

- Agricultural Chemicals : These compounds can be utilized as precursors in the synthesis of agrochemicals .

Industrial Applications

While not widely produced intentionally due to their toxicity, dibenzofurans can be found as by-products in several industrial processes. Their presence necessitates stringent regulatory measures to minimize environmental contamination and human exposure.

特性

IUPAC Name |

3-bromo-2,7,8-trichlorodibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrCl3O/c13-7-3-11-5(1-8(7)14)6-2-9(15)10(16)4-12(6)17-11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYGPGQMQOLBOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrCl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156921 |

Source

|

| Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131166-87-5 |

Source

|

| Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131166875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。